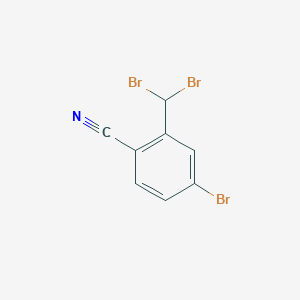
4-Bromo-2-(dibromomethyl)benzonitrile
Übersicht
Beschreibung
“4-Bromo-2-(dibromomethyl)benzonitrile” is a chemical compound with the CAS Number: 573675-37-3 . It has a molecular weight of 353.84 and its IUPAC name is 4-bromo-2-(dibromomethyl)benzonitrile . It is a light yellow solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(dibromomethyl)benzonitrile” is 1S/C8H4Br3N/c9-6-2-1-5 (4-12)7 (3-6)8 (10)11/h1-3,8H . This code provides a standard way to encode the molecular structure using text. The InChI key, which is a hashed version of the full InChI, is RLKXVIUWRLATDF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Bromo-2-(dibromomethyl)benzonitrile” is a light yellow solid . It has a molecular weight of 353.84 and is stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Refinement
4-Bromo-2-(dibromomethyl)benzonitrile has been utilized in the field of synthesis and refinement of chemicals. For instance, the compound 4-bromomethyl-benzonitrile, which shares a similar bromine substitution pattern, was prepared using photochemical bromination, and its refinement involved solvent-based processes to achieve high purity levels (Teng Jun-jiang, 2008).
Chemical Reactions and Derivatives
This compound plays a significant role in various chemical reactions to produce different derivatives. For example, it has been used in reactions involving dibromomethyl methyl ether, resulting in the formation of labile β-furanosyl bromides and crystalline pyranosyl bromides (J. Thiem & Manfred Gerken, 1982). Additionally, its interaction with potassium iodide has been explored, revealing its capacity to form 2,3-dicyanonaphthalene and similar derivatives (陈丽媛 et al., 2014).
Spectroscopic Studies
In spectroscopy, the vibrational spectra of compounds like 4-bromo benzonitrile have been studied extensively. These studies involve evaluating vibrational frequencies and intensities using techniques like Density Functional Theory (DFT), which help in understanding the molecular structure and properties of such compounds (V. Krishnakumar et al., 2009).
Eigenschaften
IUPAC Name |
4-bromo-2-(dibromomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3N/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKXVIUWRLATDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(Br)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(dibromomethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxy-](/img/structure/B3272763.png)

